A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylisoxazole
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylisoxazole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Iodo-3-methylisoxazole (CAS No: 126085-92-5), a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a privileged structure in pharmacology, known for its presence in numerous therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a highly valuable intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a comprehensive analytical workflow for structural verification and purity assessment, tailored for researchers and professionals in organic synthesis and pharmaceutical development.
Strategic Approach to Synthesis: The Iodination Pathway
The construction of the 5-Iodo-3-methylisoxazole molecule can be approached retrospectively. The core challenge lies in the regioselective introduction of the iodine atom onto the 3-methylisoxazole scaffold. While the isoxazole ring itself can be formed through various methods, most notably the [3+2] cycloaddition of a nitrile oxide with an alkyne, the most efficient and direct strategy for this specific target involves the late-stage functionalization of a pre-formed 3-methylisoxazole ring.[4][5][6]
Electrophilic halogenation is a well-established method for functionalizing electron-rich heterocyclic systems. The isoxazole ring, while aromatic, exhibits varied reactivity at its carbon positions. The C5 position is generally susceptible to deprotonation and subsequent reaction with electrophiles. For iodination, N-Iodosuccinimide (NIS) serves as an excellent electrophilic iodine source, offering mild reaction conditions and high efficacy. The reaction proceeds via an electrophilic substitution mechanism, where the isoxazole ring acts as the nucleophile.
Below is a logical workflow for the synthesis, starting from the commercially available precursor, 3-methylisoxazole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of similar isoxazole systems.[7] It is designed to be a self-validating system, with clear steps for reaction, work-up, and isolation.
Materials and Equipment:
-
3-Methylisoxazole (≥97% purity)
-
N-Iodosuccinimide (NIS) (≥98% purity)
-
Trifluoroacetic Acid (TFA), anhydrous
-
Hexane, ACS grade
-
Deionized Water
-
Sodium bisulfite (NaHSO₃), solid
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stir bar
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Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Iodosuccinimide (1.0 eq.) in trifluoroacetic acid (approx. 1 M concentration relative to the substrate).
-
Substrate Addition: To this stirring solution, slowly add 3-methylisoxazole (1.0 eq.) via syringe at room temperature. Causality Note: The slow addition is crucial to control any potential exotherm and ensure homogeneous mixing.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing deionized water (approx. 5 volumes relative to TFA).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and add an equal volume of hexane. Add solid sodium bisulfite in small portions until the reddish-brown color of residual iodine dissipates. Trustworthiness Check: The disappearance of color is a visual confirmation that excess electrophilic iodine has been reduced, preventing unwanted side reactions during work-up.
-
Phase Separation: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer two more times with hexane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-Iodo-3-methylisoxazole as an oil or low-melting solid. The product is often of sufficient purity for subsequent steps but can be further purified by column chromatography if necessary.
Comprehensive Characterization
Affirming the identity and purity of the synthesized 5-Iodo-3-methylisoxazole is paramount. A combination of spectroscopic techniques provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted spectra are based on established data for analogous isoxazole structures.[7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|---|
| ¹H | ~6.5 - 6.8 | Singlet (s) | Isoxazole C4-H | The lone proton on the electron-rich heterocyclic ring. |
| ¹H | ~2.3 - 2.5 | Singlet (s) | -CH₃ | Protons of the methyl group attached to the C3 position. |
| ¹³C | ~160 - 165 | Singlet | C3 (C-CH₃) | Quaternary carbon of the isoxazole ring attached to the methyl group. |
| ¹³C | ~158 - 162 | Singlet | C=N | Carbon involved in the carbon-nitrogen double bond of the isoxazole. |
| ¹³C | ~110 - 115 | Singlet | C4 (C-H) | The protonated carbon of the isoxazole ring. |
| ¹³C | ~60 - 70 | Singlet | C5 (C-I) | Carbon directly attached to the highly electronegative iodine, causing a significant upfield shift. |
| ¹³C | ~10 - 15 | Singlet | -CH₃ | Carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule by detecting their vibrational frequencies.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| ~3120 - 3150 | C-H Stretch | Aromatic C-H (Isoxazole ring) |
| ~2950 - 3000 | C-H Stretch | Aliphatic C-H (Methyl group) |
| ~1600 - 1640 | C=N Stretch | Isoxazole ring |
| ~1450 - 1550 | C=C Stretch | Isoxazole ring |
| ~900 - 1100 | C-O Stretch | Isoxazole ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.[10]
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Expected Molecular Ion (M⁺): The primary confirmation is the detection of the molecular ion peak corresponding to the compound's molecular weight (C₄H₄INO).
-
Calculated Monoisotopic Mass: 208.9338 g/mol .[11]
-
-
Isotopic Pattern: A key feature will be the characteristic isotopic signature of iodine. The presence of the M+1 peak will be negligible, but the molecular ion itself will be a strong, clear signal.
-
Fragmentation: Common fragmentation pathways may include the loss of iodine (I, 127 Da) or cleavage of the isoxazole ring, providing further structural validation.
The following diagram illustrates the relationship between the molecular structure and the expected primary characterization data.
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: N-Iodosuccinimide is an oxidizing agent and an irritant. Trifluoroacetic acid is highly corrosive. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store 5-Iodo-3-methylisoxazole in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
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